6-Methoxycyclodecan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 184.29 g/mol. It is classified as a ketone, specifically a cyclic ketone, due to the presence of a carbonyl group within a cyclodecane structure. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique structural features and potential applications.
6-Methoxycyclodecan-1-one falls under the category of organic compounds, specifically aliphatic ketones. Its classification is significant for understanding its chemical behavior and potential reactivity in synthetic pathways.
The synthesis of 6-Methoxycyclodecan-1-one can be achieved through several methods, primarily involving cyclization reactions and functional group transformations. One common method includes the use of cyclodecanone as a starting material, which undergoes methylation to introduce the methoxy group at the 6-position.
A typical synthesis might involve:
The purification of the product can be performed using techniques such as distillation or chromatography to isolate 6-Methoxycyclodecan-1-one from unreacted materials and by-products .
The molecular structure of 6-Methoxycyclodecan-1-one features a cyclodecane ring with a carbonyl group (C=O) at one end and a methoxy group (-OCH₃) attached to the sixth carbon atom in the ring. This arrangement contributes to its unique chemical properties.
6-Methoxycyclodecan-1-one can participate in several chemical reactions typical for ketones:
The reactivity of 6-Methoxycyclodecan-1-one is influenced by its structural features, particularly the steric hindrance introduced by the cyclodecane ring, which can affect reaction rates and product distributions
The mechanism of action for reactions involving 6-Methoxycyclodecan-1-one typically begins with the nucleophilic attack on the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield either an alcohol or another functionalized product depending on the reaction conditions.
For example, in nucleophilic addition reactions:
6-Methoxycyclodecan-1-one has potential applications in various fields:
Cyclic ketones constitute a cornerstone of organic chemistry, with their historical significance rooted in natural product isolation, conformational analysis, and synthetic methodology development. Medium-ring systems (8-12 members), including cyclodecanones, present unique synthetic challenges due to transannular strain and conformational flexibility, distinguishing them from smaller (e.g., cyclohexanones) or larger macrocyclic counterparts. Early research focused on naturally occurring terpenoid-derived cyclic enones like carvenone (3-isopropyl-6-methylcyclohex-2-en-1-one), isolated from Mentha species and characterized as a minty odorant with a distinctive spearmint profile [8]. These compounds demonstrated the profound influence of substituent positioning and ring size on physicochemical behavior. The development of ring-expansion strategies (e.g., Tiffeneau-Demjanov rearrangements) and ring-closing metathesis enabled more efficient access to medium-ring ketones, overcoming historical yield limitations associated with direct cyclization. Nevertheless, functional group compatibility and stereoselectivity remained persistent hurdles, particularly for introducing oxygen-containing substituents like methoxy groups at specific ring positions. Studies on compounds like 4-isopropyl-6-methyl-2-cyclohexen-1-one highlighted the role of conjugated unsaturation in modulating reactivity and stability [3], principles later extended to larger systems. The structural complexity of bioactive natural products containing methoxy-substituted rings (e.g., germacranolide sesquiterpenes) further drove methodological innovations in stereocontrolled synthesis throughout the late 20th century.
Table 1: Evolution of Key Synthetic Methods for Medium-Ring Cyclic Ketones
Time Period | Dominant Methods | Key Limitations | Representative Compounds |
---|---|---|---|
Pre-1980s | Dieckmann Condensation; Acyloin Condensation | Low yields (5-15%); Mixtures of oligomers | Cyclodecanone; Cyclooctanone |
1980s-2000s | Ring-Closing Metathesis (RCM); Tiffeneau-Demjanov | Functional group tolerance; Catalyst cost | 8-Methoxycyclooctanone; 2-Allylcyclodecanone |
2000s-Present | Tandem Aldol/RCM; C-H Functionalization | Stereocontrol at remote positions; Transannular interactions | 6-Substituted Cyclodecanones; 3-Methoxycyclononanone |
The strategic incorporation of methoxy groups into medium-ring ketones has transitioned from a synthetic curiosity to a deliberate pharmacophore design strategy. This shift stems from recognition that the methoxy moiety (-OCH₃) modulates key properties:
Recent studies on structurally complex bioactive molecules underscore these advantages. The BCL6 inhibitor CCT374705 incorporates a tricyclic quinolinone core where strategic heteroatom placement (akin to methoxy’s electronic effects) yielded nanomolar cellular potency (IC₅₀ = 10-12 nM) by optimizing topological polar surface area (TPSA) and reducing efflux ratios [4]. Similarly, amphiphilic polyacrylamide excipients with tailored oxygen-containing side chains demonstrated order-of-magnitude stability improvements for biopharmaceuticals like insulin by enabling precise control over "compositional dispersity" and interfacial protection [2]. For 6-methoxycyclodecan-1-one specifically, molecular modeling suggests the C6-methoxy group could engage in dipole-dipole interactions with protease active sites or lipid headgroups, positioning it as a candidate scaffold for protein-protein interaction inhibitors or lipid membrane-modulating agents. Its synthesis remains challenging, however, requiring regioselective oxidation or methoxylation strategies to avoid regioisomeric contamination that could obscure bioactivity profiling.
Table 2: Bioactive Cyclic Ketones Illustrating Methoxy/Oxygen Substituent Effects
Compound | Biological Target/Activity | Impact of Methoxy/Oxygen Substituent | Reference |
---|---|---|---|
CCT374705 (BCL6 Inhibitor) | BCL6 BTB Domain (Oncogenic Driver) | Heteroatom positioning reduced TPSA, lowering efflux ratios | [4] |
Amphiphilic Polyacrylamides | Insulin Stabilization (Excipient) | Oxygen-containing side chains enhanced colloidal stability | [2] |
Carvenone (3-isopropyl-6-methylcyclohex-2-en-1-one) | Odorant/Flavorant | Carbonyl and alkyl groups define volatile organic compound profile | [8] |
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one | Screening hit (Undisclosed target) | High logP (7.14) limits solubility; Methoxy analogues not tested | [5] |
Despite advances, fundamental gaps persist in understanding 6-methoxycyclodecan-1-one and analogous structures:
Conformational Dynamics: Cyclodecanone adopts multiple low-energy conformers (e.g., boat-chair, twist-boat-chair) with small interconversion barriers (<5 kcal/mol). How C6-methoxy substitution biases these equilibria remains unquantified. This is critical as minor conformational shifts can drastically alter molecular recognition or material properties. Computational studies are sparse for oxygen-substituted medium rings, unlike cyclohexanones where anomeric effects are well-mapped [6].
Stereoelectronic Effects: The torsional strain between the C1 carbonyl and C6 methoxy group may perturb carbonyl electrophilicity versus unsubstituted cyclodecanone. This could influence reactivity in nucleophilic additions or enolization kinetics. No experimental data exists on the α-effect of methoxy at non-adjacent positions in alicyclic ketones.
Biological Target Space: While smaller methoxycyclohexanones show antimicrobial and fragrance properties, the pharmacological potential of 6-methoxycyclodecan-1-one is virtually unexplored. Its moderate TPSA (~27 Ų) and logP (estimated ~2.5) align with CNS permeability thresholds, suggesting possible neuropharmacological applications, yet no screening data is available [4] [9]. Bridged morpholine derivatives in BCL6 studies highlight how 3D-shape complements target binding; similarly, the bent conformation of cyclodecanone might engage allosteric protein pockets inaccessible to smaller rings.
Synthetic Scalability: Current routes to 6-substituted cyclodecanones rely on low-yielding linear sequences (e.g., ω-functionalized decanoic acid cyclization) or non-regioselective enol ether formation. Asymmetric catalytic methods for installing the C6 methoxy group with enantiocontrol are absent, hindering chiral analogue studies. Lessons from stereoselective amino alcohol synthesis (e.g., via Ellman’s sulfinamide) could inform asymmetric routes [4].
Addressing these gaps requires integrated methodologies: advanced crystallography to resolve conformational preferences [6], computational modeling of transition states, and target-agnostic phenotypic screening of focused libraries. The rational design principles emerging from amphiphilic excipient research—where "compositional dispersity" dictates performance—could extend to optimizing 6-methoxycyclodecan-1-one derivatives for specific biological or material applications [2].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6